2-Amino-N-methyl-N-(2-methylphenyl)acetamide
Description
2-Amino-N-methyl-N-(2-methylphenyl)acetamide is an acetamide derivative featuring a methyl group and a 2-methylphenyl substituent on the nitrogen atom, along with an amino group at the α-carbon position. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol.
Properties
IUPAC Name |
2-amino-N-methyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h3-6H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOBSBJHOSQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(2-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methylphenylamine with N-methylacetamide under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The final product is often purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aromatic ring and acetamide functional group participate in nucleophilic substitutions. The methyl group on the phenyl ring exerts steric and electronic effects, influencing regioselectivity.
Example Reaction:
Chlorination at the phenyl ring’s para-position occurs under electrophilic conditions.
Reagents/Conditions:
-
Cl₂ (g), FeCl₃ catalyst, anhydrous DCM, 0–5°C
Outcome: -
Substituted product retains the acetamide backbone while introducing chlorine at the para-position.
Data Table 1: Substitution Reactions
| Target Site | Reagent | Conditions | Product |
|---|---|---|---|
| Phenyl ring | Cl₂/FeCl₃ | DCM, 0–5°C | para-Chloro derivative |
| Acetamide nitrogen | Alkyl halides (R-X) | K₂CO₃, DMF, 80°C | N-Alkylated acetamide |
Oxidation-Reduction Pathways
The amino group (-NH₂) and methyl substituents undergo redox transformations, altering the compound’s electronic profile.
Oxidation:
The primary amine oxidizes to a nitro group under strong oxidizing conditions.
Reagents/Conditions:
-
KMnO₄ (aq), H₂SO₄, 60°C
Outcome: -
Forms nitroacetamide derivatives, which are precursors to secondary amines.
Reduction:
Nitro intermediates can be reduced back to amines.
Reagents/Conditions:
-
SnCl₂/HCl, ethanol, reflux
Yield: ~85%
Data Table 2: Redox Reactions
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 60°C, 2 hr | Nitroacetamide | 72% |
| Reduction | SnCl₂/HCl | Reflux, 4 hr | Primary amine regeneration | 85% |
Condensation and Cyclization
The amino group facilitates condensation with carbonyl compounds, enabling heterocycle synthesis.
Example Reaction:
Reaction with aldehydes forms Schiff bases, which cyclize to quinazolinones under acidic conditions.
Reagents/Conditions:
-
Benzaldehyde, glacial acetic acid, 120°C
Outcome:
Data Table 3: Condensation Reactions
| Partner | Reagent/Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | AcOH, 120°C | Quinazolinone | Cholinesterase inhibition |
| Acetyl chloride | Pyridine, RT | Acetylated acetamide | Solubility modification |
Steric and Electronic Effects
The 2-methylphenyl group imposes steric hindrance, slowing reactions at the ortho-position. Electronic donation from the methyl group enhances ring electron density, favoring electrophilic substitutions at the para-position. Computational studies confirm these effects, with Hammett constants (σ⁺) correlating with reaction rates.
Industrial and Pharmacological Relevance
Derivatives of this compound show promise as intermediates in drug synthesis. For example, methylation of the amino group yields analogs with enhanced blood-brain barrier permeability, critical for CNS-targeted therapies .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
2-Amino-N-methyl-N-(2-methylphenyl)acetamide serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for researchers aiming to develop new compounds with specific properties.
Reactivity and Mechanism of Action
The compound can interact with enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets vary depending on the application context. Its unique structure allows it to exhibit distinct chemical reactivity compared to other similar compounds, enhancing its utility in synthetic organic chemistry.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activities. Studies have shown that derivatives of acetamides can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. For example, certain derivatives have demonstrated significant anti-proliferative effects against breast cancer cell lines, indicating a potential therapeutic role in oncology . The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for effective cancer treatment .
Pharmaceutical Applications
Intermediate in Drug Development
As a pharmaceutical intermediate, this compound is being explored for its potential as an active ingredient in various medications. Its structural characteristics allow it to act as a precursor for synthesizing more complex drug molecules that target specific diseases .
Case Study: SIRT2 Inhibition
A notable study focused on the development of selective inhibitors targeting SIRT2, a protein implicated in various diseases including cancer. The research involved optimizing compounds based on the acetamide framework, demonstrating that modifications could enhance inhibitory potency against SIRT2 . This highlights the relevance of this compound derivatives in therapeutic applications.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals. Its role as a reagent in various processes underscores its versatility and importance within chemical manufacturing sectors.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 2-Amino-N-methyl-N-(2-methylphenyl)acetamide and selected analogues:
Key Comparative Findings
Biological Activity: Chloro-substituted acetamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-isopropylacetamide) are widely used as herbicides, indicating that halogenation enhances agrochemical activity . In contrast, amino-substituted derivatives like the target compound may favor pharmacological applications due to hydrogen-bonding interactions with biological targets. Thiazole-containing analogues (e.g., N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide) exhibit antimicrobial properties, attributed to their structural resemblance to penicillin’s lateral chain . The target compound’s amino group could similarly enhance bioactivity in drug discovery.
The azide group in 2-Azido-N-(4-methylphenyl)acetamide introduces reactivity for click chemistry, a feature absent in the amino-substituted target compound .
Synthetic Accessibility: Derivatives with simpler substitution patterns (e.g., N-(2-Amino-4-methylphenyl)acetamide ) are easier to synthesize compared to the target compound, which requires selective N-methylation and aromatic substitution.
Research Implications and Gaps
- Pharmacological Potential: The amino group in this compound may enhance interactions with enzymes or receptors, making it a candidate for CNS or anti-inflammatory drug development.
- Agrochemical Limitations : Unlike chloro-substituted analogues, the target compound lacks halogen atoms, which are critical for herbicidal activity .
- Structural Optimization : Introducing heterocycles (e.g., thiazole) or halogens could diversify its applications, as seen in related compounds .
Biological Activity
2-Amino-N-methyl-N-(2-methylphenyl)acetamide, also known by its CAS number 573-26-2, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13NO
- Molecular Mass : 163.22 g/mol
- Boiling Point : 260 °C
- Melting Point : 55.5 °C
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer therapeutics and neuroprotection. The compound's structure facilitates interactions with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Several studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds derived from similar amide structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole derivative 1 | Hep-2 | 3.25 |
| Pyrazole derivative 2 | P815 | 17.82 |
| Pyrazole derivative 3 | MCF7 | 3.79 |
| Pyrazole derivative 4 | NCI-H460 | 26 |
These findings suggest that modifications to the amide structure can enhance anticancer activity, making derivatives promising candidates for further development in cancer therapy .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence supporting the neuroprotective effects of similar compounds. For example, certain derivatives have been tested for their ability to inhibit neurotoxic pathways associated with neurodegenerative diseases. The mechanisms often involve modulation of neurotransmitter levels and reduction of oxidative stress.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study highlighted the effectiveness of a series of N-methyl-N-(2-methylphenyl)acetamides against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in treated cells. The study reported IC50 values indicating potent cytotoxicity in concentrations ranging from low micromolar to sub-micromolar levels .
-
Neuroprotective Studies
- Research conducted on animal models has shown that certain derivatives of this compound can significantly reduce neuronal cell death induced by oxidative stress and excitotoxicity. These studies utilized both in vitro and in vivo methodologies to assess neuroprotective efficacy, providing a robust framework for future therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
